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molecular formula C17H16O B8779118 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one

2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B8779118
M. Wt: 236.31 g/mol
InChI Key: LWBKNBIUKKTGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06201025B1

Procedure details

4-Fluorobenzyl bromide (20.7 g, 109 mmol) was added to a solution of the enamine in acetonitrile (200 mL) which had been dried over 4A molecular sieves. This mixture was heated at reflux under nitrogen for 3 days. After cooling, the reaction mixture was concentrated in vacuo to provide a brown solid. Chloroform (25 mL), glacial acetic acid (50 mL), and water (200 mL) were added to this material and the resulting mixture was stirred at ambient temperature for 20 h. Additional chloroform was added to the reaction mixture, and the layers were separated. The organic layer was washed with water, dried (Na2SO4), and concentrated to give 24.2 g of the corresponding -benzyl--tetralone as a dark brown oil. This material was purified on a flash silica gel column (25% hexanes-chloroform) to provide 17.9 g of a red oil which was purified further on a flash silica gel column (1:1 hexanes-chloroform) to provide 12.1 g (70%) of desired product, 1-(4-fluorobenzyl)--tetralone, as a yellow oil. MS (CI-CH4), m/z 255 (MH+). 1H NMR (CDCl3) 2.38-2.56 (m, 3H), 2.76-2.86 (m 1H), 3.21 (AB octet, J=15.5, 6.8 Hz, 2H), 3.70 (t, J=6.2 Hz, 1 H), 6.75-6.85 (m, 4H), 6.93 (dd, J=7.5, 2.8 Hz, 1H), 7.09-7.22 (m, 3H).
Quantity
20.7 g
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.C(Cl)(Cl)Cl.[C:14]([OH:17])(=O)[CH3:15].O.[C:19](#N)[CH3:20]>>[CH2:6]([CH:20]1[CH2:19][CH2:5][C:4]2[C:15](=[CH:8][CH:9]=[CH:2][CH:3]=2)[C:14]1=[O:17])[C:5]1[CH:8]=[CH:9][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
had been dried over 4A molecular sieves
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a brown solid
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(C2=CC=CC=C2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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